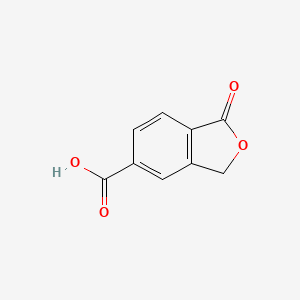

5-Carboxyphthalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWUWCFGWYYRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197348 | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-29-4 | |

| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyphthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Carboxyphthalide: A Comprehensive Technical Guide

CAS Number: 4792-29-4

Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid

This technical guide provides an in-depth overview of 5-Carboxyphthalide, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and polymers.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

This compound is a white to off-white solid organic compound.[3][4] Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4792-29-4 | |

| Molecular Formula | C₉H₆O₄ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| Appearance | White to off-white solid | [3][4] |

| Boiling Point | 481.1 ± 45.0 °C (Predicted) | [3] |

| Density | 1.502 g/cm³ | [3] |

| pKa | 3.73 ± 0.20 (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in some organic solvents like chloroform and ether. | [3][4] |

| InChI | InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |

| SMILES | OC(=O)c1ccc2C(=O)OCc2c1 |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of terephthalic acid with a formaldehyde source in the presence of a strong acid.

Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum

This method provides high yields and purity of this compound.[5][6]

Reaction:

Experimental Protocol:

-

Charging the Reactor: In a suitable glass-lined reactor, charge terephthalic acid.

-

Addition of Oleum: Under constant stirring, add oleum (fuming sulfuric acid containing at least 20% SO₃).[7]

-

Addition of Paraformaldehyde: Add paraformaldehyde to the mixture. The molar ratio of terephthalic acid to formaldehyde is typically around 1:1.33.[5]

-

Heating: Heat the reaction mixture to a temperature between 115°C and 148°C.[5] The reaction time can vary from 4.5 to 17 hours depending on the batch size and temperature.[5]

-

Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and hydrolyze it by adding water. This will precipitate the crude this compound.[5]

-

Purification: The crude product is then purified as described in the purification protocol below. The yield is typically high, around 82-83%.[5]

Synthesis from Terephthalic Acid and Chloromethyl Chlorosulfate

An alternative method utilizes chloromethyl chlorosulfate as the reactant with terephthalic acid.

Experimental Protocol:

-

Reaction Setup: In a glass-lined reactor under constant stirring, charge chloromethyl chlorosulfate.

-

Addition of Terephthalic Acid: Add terephthalic acid to the reactor at approximately 27°C.[8]

-

Heating: Heat the reactor to about 130°C for a period of 3 hours.[8]

-

Cooling and Hydrolysis: Cool the mixture to around 35°C and then add water portion-wise while maintaining the temperature.[8]

-

Isolation: The product precipitates and is isolated by centrifugation, washed with deionized water, and dried. This method reports a purity of >97% with a yield of around 67%.[8]

Purification Protocol

The crude this compound obtained from the synthesis is purified by a pH-mediated dissolution and precipitation process.

Experimental Protocol:

-

Suspension: The crude, filtered product from the synthesis is suspended in water.[5]

-

Dissolution: The pH of the suspension is adjusted to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). This dissolves the this compound as its sodium salt.[5]

-

Decolorization and Filtration: Activated carbon can be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon and any insoluble byproducts.[5]

-

Precipitation: The filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with a mineral acid such as sulfuric acid. This causes the purified this compound to precipitate out of the solution.[5]

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the pure product.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 200-220 nm would be suitable for the aromatic system.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered through a 0.45 µm filter before injection.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:

-

A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9]

-

A strong C=O stretch from the carboxylic acid carbonyl, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9]

-

Another strong C=O stretch from the lactone carbonyl.

-

C-O stretching vibrations.

-

Aromatic C=C and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet), and a characteristic downfield singlet for the acidic proton of the carboxylic acid group (often broad and above 10 ppm).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the lactone (in the range of 165-185 ppm), as well as signals for the aromatic carbons and the methylene carbon.[9]

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Role in Drug Development

This compound is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1] The carboxylic acid group is converted to a nitrile group to form 5-cyanophthalide, which is a key precursor for citalopram.

While this compound itself is not known to have significant direct biological activity, the broader class of phthalides, found in various plants and fungi, exhibit a range of biological effects including antifungal, antibacterial, and anti-inflammatory properties.[10] The carboxylic acid group is a common pharmacophore in many drugs, and its isosteres are frequently used in drug design to modulate physicochemical properties and biological activity.[11]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 6. Method for the preparation of this compound (2000) | Hans Petersen | 12 Citations [scispace.com]

- 7. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxyphthalide chemical structure and IUPAC name

This guide provides a comprehensive overview of 5-Carboxyphthalide, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic pathways.

Chemical Identity and Structure

This compound is a white crystalline solid organic compound.[1][2] Its core structure consists of a phthalide ring system substituted with a carboxylic acid group at the 5-position.

-

IUPAC Name: 1-oxo-3H-2-benzofuran-5-carboxylic acid[3]

-

Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, Phthalide-5-carboxylic acid[2][3][5][6]

The chemical structure is represented by the following SMILES and InChI identifiers:

-

SMILES: OC(=O)c1ccc2C(=O)OCc2c1

-

InChI: 1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, influencing factors such as solvent selection, reaction temperature, and purification methods.

| Property | Value |

| Molar Mass | 178.14 g/mol [1] |

| Density | 1.502 g/cm³[1][5][7] |

| Boiling Point | 481.1 ± 45.0 °C (Predicted)[1][5][7] |

| Flash Point | 206.3 °C[1][7] |

| pKa | 3.73 ± 0.20 (Predicted)[1][2] |

| Vapor Pressure | 4.57 x 10⁻¹⁰ mmHg at 25°C[1][7] |

| Solubility | Insoluble in water; Soluble in chloroform and ether.[1] |

Synthesis of this compound

This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals, dyes, and photosensitive compounds.[1] One established method for its preparation involves the reaction of terephthalic acid with a formaldehyde source in the presence of oleum (fuming sulfuric acid).[8][9][10]

This protocol is based on a method designed for high yield and purity.[9]

Materials:

-

Terephthalic acid

-

Oleum (20% SO₃)

-

Paraformaldehyde

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Sulfuric Acid (H₂SO₄) solution (e.g., 50% or 96%)

-

Activated Carbon

-

Water

Procedure:

-

Reaction Setup: Charge a suitable reactor with terephthalic acid.

-

Addition of Reagents: Add oleum (containing at least 20% SO₃) to the reactor, followed by the addition of paraformaldehyde.

-

Heating: Heat the reaction mixture to a temperature between 120-145°C and agitate for several hours (e.g., 4.5 to 17 hours).[9][10][11]

-

Quenching and Filtration: After the reaction is complete, carefully add water to the mixture and adjust the temperature to approximately 70-100°C. Filter the resulting precipitate and wash it with water.[9][11]

-

Purification via pH Adjustment:

-

Precipitation and Isolation: Acidify the filtrate by adding sulfuric acid until the pH reaches approximately 2. This will precipitate the purified this compound.[9][11]

-

Final Steps: Isolate the precipitated product by filtration, wash it with water, and dry to obtain the final product with a yield of over 80%.[9][11]

Synthetic Pathway Visualization

The synthesis of this compound from terephthalic acid is a key industrial process. The logical workflow for this chemical transformation is illustrated below.

Caption: Synthesis workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4792-29-4 [chemicalbook.com]

- 5. This compound | 4792-29-4 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 4792-29-4 [chemnet.com]

- 8. Method for the preparation of this compound (2000) | Hans Petersen | 12 Citations [scispace.com]

- 9. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 10. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Carboxyphthalide from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-carboxyphthalide from terephthalic acid, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals like the antidepressant citalopram.[1] This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, also known as 1,3-dihydro-1-oxo-5-isobenzofurancarboxylic acid, is a valuable chemical intermediate. Its synthesis from the readily available and cost-effective starting material, terephthalic acid, has been a subject of significant interest in industrial chemistry. The primary synthetic route involves an electrophilic substitution reaction where terephthalic acid is reacted with a formaldehyde equivalent in the presence of a strong acid catalyst, typically fuming sulfuric acid (oleum). This process leads to the selective formation of the 5-isomer of carboxyphthalide.[2]

Synthetic Pathways and Methodologies

The most widely adopted method for the synthesis of this compound from terephthalic acid is the acid-catalyzed reaction with a formaldehyde source. Variations of this method exist, primarily differing in the choice of the formaldehyde equivalent, the concentration of the acid catalyst, and the reaction conditions.

A general chemical equation for this reaction is:

Key Reagents and Their Roles

-

Terephthalic Acid: The starting aromatic dicarboxylic acid.

-

Formaldehyde Source: Formaldehyde, paraformaldehyde, or 1,3,5-trioxane are commonly used to introduce the methylene bridge that forms the lactone ring.[2][3]

-

Fuming Sulfuric Acid (Oleum): Acts as both a solvent and a powerful catalyst. The sulfur trioxide (SO₃) in oleum is a key dehydrating agent and promotes the electrophilic aromatic substitution.[2] The concentration of free SO₃ is a critical parameter influencing the reaction rate and yield.[2][4]

-

Chloromethyl Chlorosulfate (CMCS): An alternative reagent that can be used instead of a formaldehyde source and oleum, offering a different reaction pathway.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields using Oleum

| Formaldehyde Source | Oleum (SO₃ %) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |

| 1,3,5-Trioxane | ~27% | 120 | Not Specified | - | >94 | [2] |

| 1,3,5-Trioxane | 25-27% | 130-133 | 2 | - | - | [2] |

| 1,3,5-Trioxane | 25% | 135-140 | 2-2.5 | - | - | [2] |

| Paraformaldehyde | 18-24% | 125 | 17 | 83 | - | [3] |

| Paraformaldehyde | 20-25% | 138-148 | 4.5 | 82 | - | [3] |

Table 2: Reaction Conditions and Yields using Chloromethyl Chlorosulfate (CMCS)

| Molar Ratio (CMCS:Terephthalic Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |

| Equimolar to 5:1 | 110-130 | 3-4 | 60-67 | >94-97 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on published procedures.

Protocol 1: Synthesis using Terephthalic Acid, 1,3,5-Trioxane, and Fuming Sulfuric Acid[2]

-

Reaction Setup: In a suitable reactor, add 800 ml of fuming sulfuric acid containing approximately 27% SO₃.

-

Addition of Reactants: Under stirring, add 260 g (1.56 mol) of terephthalic acid over 15 minutes, ensuring the temperature does not exceed 25°C. To the resulting thick suspension, add 120 g (1.33 mol) of 1,3,5-trioxane while maintaining the temperature below 35°C.

-

Reaction Progression: Continue stirring for 20-30 minutes without cooling, allowing the temperature to rise to 45-50°C.

-

Heating: Heat the mixture to 120°C. The reaction is typically complete after heating at 130-145°C for 2-5 hours.

-

Isolation and Purification: Cool the reaction mixture and isolate the this compound by filtration. The crude product can be washed with water and further purified by trituration in water. The final product is dried in vacuo at about 50°C.

Protocol 2: Synthesis using Terephthalic Acid, Paraformaldehyde, and Oleum[3]

-

Reaction Setup: Charge a reactor with 10 kg of terephthalic acid.

-

Addition of Reagents: Add oleum (20% SO₃; 6 kg/kg of terephthalic acid) followed by paraformaldehyde (1.33 equivalents; 0.24 kg/kg of terephthalic acid).

-

Reaction: Agitate the mixture at 125°C for 17 hours.

-

Work-up: Add water (13 kg/kg of terephthalic acid) and a filter aid, then adjust the temperature to about 70°C.

-

Filtration and Washing: Filter the precipitate, wash it with water, and then suspend it in water.

-

Purification: Adjust the pH of the suspension to approximately 7 with NaOH to dissolve the this compound. Add activated carbon, filter the mixture, and rinse the precipitate with water.

-

Precipitation: Adjust the temperature of the filtrate to about 65°C and the pH to about 2 with 50% sulfuric acid to precipitate the this compound.

-

Final Product: Separate the precipitate by filtration, wash with water, and dry to obtain the final product.

Diagrams

Reaction Pathway

The following diagram illustrates the overall chemical transformation from terephthalic acid to this compound.

Caption: Synthesis of this compound from Terephthalic Acid.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from terephthalic acid is a well-established industrial process. The use of fuming sulfuric acid and a formaldehyde source provides a direct and efficient route to the desired product. The choice of specific reagents and reaction conditions can be tailored to optimize yield, purity, and process safety. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. allindianpatents.com [allindianpatents.com]

- 2. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 4. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]

An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyphthalide, also known by its IUPAC name 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, is a bifunctional organic molecule featuring both a lactone (phthalide) ring and a carboxylic acid group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] An understanding of its physicochemical properties is paramount for its effective utilization in chemical synthesis, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₄ | [3] |

| Molecular Weight | 178.14 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 50-55 °C (Note: This value from a commercial source may be unverified) | [4] |

| Boiling Point | 481.1 ± 45.0 °C (Predicted) | [5] |

| Density | 1.502 g/cm³ | [6] |

| pKa | 3.73 ± 0.20 (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in chloroform and ether. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for an initial determination.[8]

-

For an accurate measurement, heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[7]

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is determined by its polarity and the nature of the solvent.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

To a series of labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, chloroform, and hexane).

-

Stopper the test tubes and vortex them for 1-2 minutes to ensure thorough mixing.[6]

-

Visually inspect each tube for the complete dissolution of the solid. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess for any change in solubility.

-

For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity of the carboxylic acid group in this compound.

Principle: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal. This can be determined by titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which both the acid and its conjugate base are soluble. Since this compound is insoluble in water, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the this compound solution.

-

Add the strong base in small increments (e.g., 0.1-0.2 mL) from the burette, allowing the pH to stabilize after each addition before recording the pH and the total volume of base added.[9]

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of base at the half-equivalence point is half the volume required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of this compound.[4]

Predicted Spectral Data Interpretation

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxyl and phthalide groups.

-

Methylene Protons: The two protons of the -CH₂- group in the lactone ring would likely appear as a singlet around δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region. The carboxylic acid carbonyl would likely appear around δ 165-185 ppm, and the lactone carbonyl would also be in a similar region.[10]

-

Aromatic Carbons: Six signals for the aromatic carbons would be expected in the range of δ 120-150 ppm. The carbons attached to the carboxyl and lactone groups would be the most deshielded.

-

Methylene Carbon: The carbon of the -CH₂- group in the lactone ring would likely appear around δ 60-80 ppm.[10]

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.[11]

-

C=O Stretch: Two strong, sharp absorption bands for the carbonyl groups are anticipated. The carboxylic acid C=O stretch would typically appear around 1700-1725 cm⁻¹, and the lactone C=O stretch would be at a slightly higher frequency, around 1760-1800 cm⁻¹.[11]

-

C-O Stretch: C-O stretching vibrations for the carboxylic acid and the lactone ether linkage are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.

Mass Spectrometry

-

Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (178.14).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the lactone ring.[12] The fragmentation of phthalate derivatives can be complex, but key fragments would likely arise from these initial losses.[13]

Synthesis Workflow

This compound is commonly synthesized from terephthalic acid and a source of formaldehyde in the presence of oleum (fuming sulfuric acid).[14][15] The following diagram illustrates the general workflow for this synthesis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and scientists working with this compound in synthetic and analytical applications. The synthesis workflow offers a clear overview of its industrial preparation. A thorough grasp of these properties will facilitate the efficient and safe handling of this compound and enable its successful application in the development of new materials and pharmaceuticals.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. guidechem.com [guidechem.com]

- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxyphthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 5-Carboxyphthalide (CAS 4792-29-4), a key intermediate in the synthesis of various compounds, including the antidepressant drug citalopram.[1][2] This document collates predicted and reported data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its synthesis and characterization.

Physicochemical Data Presentation

The quantitative data available for this compound is summarized below. It is critical to note the discrepancies and the predicted nature of some of the values, highlighting a need for further experimental verification.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₉H₆O₄ | --- | [3][4] |

| Molecular Weight | 178.14 g/mol | --- | [3][5] |

| Melting Point | 50-55 °C | Reported (Unverified) | [6][7] |

| Boiling Point | 481.1 ± 45.0 °C at 760 mmHg | Predicted | [3] |

Note on Data Discrepancy: The reported melting point of 50-55°C originates from a source that incorrectly lists the molecular formula as C₈H₆O₃.[6][7] This inconsistency suggests that the provided melting point may be inaccurate or belong to a different compound. The majority of reliable chemical databases do not list an experimentally determined melting point. The boiling point is a computationally predicted value and has not been experimentally confirmed.[3]

Experimental Protocols

1. Melting Point Determination (Capillary Method)

This standard procedure is used to determine the melting range of a solid compound, which also serves as an indicator of purity.

-

Principle: A small, powdered sample of the solid is heated slowly in a sealed capillary tube immersed in a heat-transfer fluid. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting range. Pure compounds typically exhibit a sharp melting range (0.5-2 °C).

-

Apparatus: Melting point apparatus (e.g., DigiMelt, Thiele tube), capillary tubes, thermometer or digital temperature probe, solid sample of this compound.

-

Procedure:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

For accuracy, the determination should be repeated at least twice.

-

2. Boiling Point Determination

Given the high predicted boiling point (481.1 °C), distillation at atmospheric pressure is likely to cause decomposition of the compound. Therefore, boiling point determination would typically be performed under reduced pressure (vacuum distillation).

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, allowing distillation of high-boiling compounds at temperatures below their decomposition point. The measured boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.

-

Apparatus: Vacuum distillation setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask), vacuum pump, manometer, heating mantle.

-

Procedure:

-

Place the this compound sample in the round-bottom flask along with boiling chips or a magnetic stirrer.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Slowly reduce the pressure inside the apparatus to the desired level.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

Simultaneously, record the pressure from the manometer.

-

The observed temperature and pressure constitute the boiling point under reduced pressure.

-

Logical and Experimental Workflows

As this compound is primarily a synthetic intermediate, the following diagrams illustrate its synthesis from common starting materials and a general workflow for its subsequent characterization.

References

- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 3. This compound | 4792-29-4 [chemicalbook.com]

- 4. This compound | 4792-29-4 [chemnet.com]

- 5. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid [chembk.com]

- 7. chembk.com [chembk.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of 5-Carboxyphthalide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyphthalide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No: 4792-29-4), with the chemical formula C₉H₆O₄, is a white crystalline solid. Its structure, featuring both a lactone and a carboxylic acid functional group, dictates its solubility profile, making it generally insoluble in water but soluble in certain organic solvents. This document delves into its solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for these procedures.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides representative solubility values in common organic solvents. These values are based on the general solubility trends of structurally related aromatic carboxylic acids and phthalimide derivatives.[1] Researchers are strongly encouraged to determine precise solubility data under their specific experimental conditions.

Table 1: Representative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Polarity Index | Representative Solubility ( g/100 mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 20 |

| Acetone | Ketone | 5.1 | 5 - 10 |

| Methanol | Alcohol | 5.1 | 2 - 5 |

| Ethanol | Alcohol | 4.3 | 1 - 2 |

| Chloroform | Chlorinated Hydrocarbon | 4.1 | Soluble |

| Diethyl Ether | Ether | 2.8 | Soluble |

| Water | Protic | 10.2 | Insoluble |

Note: The values presented are illustrative and intended for guidance. Actual solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following section details a robust methodology based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: HPLC grade organic solvents (e.g., DMF, DMSO, Acetone, Methanol, Ethanol)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Experimental Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

HPLC Conditions (Example):

-

Column: Reversed-phase C18

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around the λmax).

-

Column Temperature: 30°C

-

-

Calibration and Quantification:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While representative data is provided, it is imperative for researchers to perform their own detailed solubility studies using the robust experimental protocol outlined herein. The provided workflow and methodologies will aid in generating accurate and reproducible solubility data, which is critical for the successful development and application of this compound in various scientific and industrial fields.

References

Physicochemical Properties and Acidity

An In-depth Technical Guide to the Acidity and pKa of 5-Carboxyphthalide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic molecules is paramount. This compound, a key intermediate in the synthesis of pharmaceuticals like the antidepressant citalopram, possesses acidic characteristics critical to its reactivity, solubility, and handling.[1] This guide provides a detailed examination of the acidity and pKa of this compound, supported by quantitative data, standardized experimental protocols, and logical diagrams.

This compound, with the molecular formula C₉H₆O₄, is a white crystalline solid.[2][3] Its structure consists of a phthalide core (a bicyclic lactone) substituted with a carboxylic acid group at the 5-position. The presence of this carboxyl group (-COOH) is the source of its acidic nature. In solution, it can donate a proton (H⁺) to establish an equilibrium with its conjugate base, the 5-carboxylatephthalide anion.

Quantitative Acidity Data

The predicted pKa value for this compound is summarized below. This value is derived from computational models that are widely used in chemical and pharmaceutical sciences for their accuracy in estimating the properties of organic molecules.

| Compound Name | CAS Number | Molecular Formula | Predicted pKa |

| This compound | 4792-29-4 | C₉H₆O₄ | 3.73 ± 0.20 |

Data sourced from ChemBK, Guidechem, and ChemicalBook.[2][3][4][5]

This pKa value of approximately 3.73 suggests that this compound is a moderately strong organic acid, comparable in strength to benzoic acid (pKa ≈ 4.2). The acidity is influenced by the electronic effects of the fused lactone ring system on the carboxyl group. The electron-withdrawing nature of the lactone's ester functionality helps to stabilize the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa) relative to simple alkyl-substituted benzoic acids.

Caption: Acid dissociation equilibrium of this compound in water.

Experimental Determination of pKa

While a predicted pKa is valuable, experimental verification is the gold standard. Potentiometric titration is a common and reliable method for determining the pKa of an acid. The following protocol outlines a standard procedure applicable to aromatic carboxylic acids like this compound.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound by monitoring pH changes during titration with a strong base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Co-solvent (e.g., methanol or ethanol, if solubility is low)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 mL or 50 mL)

-

Beaker (150 mL)

-

Analytical balance

Procedure:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound (e.g., 50-100 mg) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL) in a beaker. If the compound has low aqueous solubility, a water-cosolvent mixture (e.g., 50:50 water:methanol) can be used. Add a magnetic stir bar.

-

System Setup: Place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized NaOH solution) into the analyte solution. Ensure the electrode tip does not interfere with the stir bar.

-

Titration:

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the solution before adding any titrant.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant in smaller increments as the pH begins to change more rapidly, which indicates the approach to the equivalence point.

-

Proceed with the titration well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found by examining the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

-

The volume of titrant corresponding to the half-equivalence point is Vₑ/2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Relevance in Drug Development

The pKa of this compound is a critical parameter in the synthesis of its derivatives. It dictates the pH conditions required to ensure the molecule is in its desired protonation state for optimal reactivity or purification. For instance, during extraction procedures, the pH can be adjusted to be well below the pKa to keep the molecule in its neutral, more organic-soluble form, or well above the pKa to render it as the charged carboxylate, which is more soluble in aqueous phases. This control over solubility is fundamental to achieving high purity and yield in multi-step syntheses common in drug development.

References

Spectroscopic Profile of 5-Carboxyphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Carboxyphthalide (CAS No: 4792-29-4, Molecular Formula: C₉H₆O₄, Molecular Weight: 178.14 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These values are based on the analysis of its chemical structure, which features a phthalide core substituted with a carboxylic acid group on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~8.2-8.4 | Singlet or Doublet | 1H | Aromatic H (adjacent to -COOH) |

| ~8.0-8.2 | Doublet | 1H | Aromatic H |

| ~7.8-8.0 | Doublet | 1H | Aromatic H |

| ~5.4 | Singlet | 2H | -CH₂-O- |

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170-175 | C=O (Lactone) |

| ~165-170 | C=O (Carboxylic Acid) |

| ~145-150 | Aromatic C (quaternary, attached to lactone oxygen) |

| ~135-140 | Aromatic C (quaternary, attached to carboxylic acid) |

| ~130-135 | Aromatic C-H |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C (quaternary, attached to CH₂) |

| ~115-120 | Aromatic C-H |

| ~70 | -CH₂-O- |

Note: These are estimated chemical shifts and are subject to solvent effects.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid, H-bonded) |

| ~1760-1740 | Strong | C=O stretch (Lactone, five-membered ring) |

| ~1710-1680 | Strong | C=O stretch (Carboxylic Acid, dimer) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Lactone) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid, out-of-plane) |

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 178.0266 | [M]⁺, Molecular ion (Monoisotopic Mass)[1] |

| 161 | [M-OH]⁺ |

| 150 | [M-CO]⁺ or [M-C₂H₂O]⁺ |

| 133 | [M-COOH]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For structural elucidation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS) techniques.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Carboxyphthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Carboxyphthalide (also known as 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The information presented herein includes tabulated chemical shifts, detailed experimental protocols for data acquisition, and a structural diagram with atom numbering to facilitate unambiguous signal assignment.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for this compound. The data is presented with respect to the solvent peak of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-4 | 8.24 | d | 8.0 | 1H |

| H-6 | 8.21 | s | 1H | |

| H-7 | 7.95 | d | 8.0 | 1H |

| H₂-3 | 5.48 | s | 2H | |

| COOH | 13.5 (broad) | s | 1H |

Note: The chemical shift of the carboxylic acid proton is often broad and its position can be concentration and temperature dependent.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (δ) [ppm] |

| C-1 | 170.5 |

| C-5 (COOH) | 166.8 |

| C-7a | 149.5 |

| C-5 | 134.1 |

| C-3a | 131.9 |

| C-6 | 129.5 |

| C-4 | 125.2 |

| C-7 | 122.9 |

| C-3 | 68.9 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing the carboxylic acid proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Dissolution and Transfer: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline for data acquisition on a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 16 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 200 ppm

Structural Representation and Atom Numbering

To facilitate the clear assignment of NMR signals, a diagram of this compound with the conventional atom numbering system is provided below. This numbering is used in the data tables above.

This guide provides foundational NMR data and protocols for this compound. For more advanced structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to confirm the connectivity and assignments unequivocally.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Carboxyphthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Carboxyphthalide. The document outlines the characteristic infrared absorption frequencies corresponding to its principal functional groups, offers a standard experimental protocol for spectral acquisition, and presents a logical workflow for the identification of these functional groups.

Introduction to this compound and its Functional Groups

This compound, with the chemical formula C9H6O4, is a molecule of interest in organic synthesis and pharmaceutical development.[1] Its structure incorporates two key functional groups that are readily identifiable using FT-IR spectroscopy: a carboxylic acid and a five-membered lactone (a cyclic ester). The presence and electronic environment of these groups give rise to a characteristic infrared spectrum, which serves as a crucial tool for its identification and characterization.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is dominated by the vibrational modes of its carboxylic acid and lactone functionalities. The following table summarizes the expected absorption bands, their characteristic wavenumber ranges, and the corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3050 | Medium, Sharp | C-H stretch (aromatic) | Aromatic Ring |

| ~1770 | Strong | C=O stretch | γ-Lactone (five-membered ring) |

| ~1700 | Strong | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 1250 - 1150 | Strong | C-O stretch (asymmetric) | Lactone |

| 1440 - 1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid, liquid, or gas), intermolecular hydrogen bonding, and conjugation. For carboxylic acids, the O-H stretching vibration typically appears as a very broad band due to strong hydrogen bonding between molecules, often overlapping with C-H stretching vibrations.[2] The carbonyl (C=O) stretching frequency of the lactone is expected to be at a higher wavenumber compared to the carboxylic acid due to ring strain in the five-membered ring.[3]

Experimental Protocol for FT-IR Analysis

A standard and widely used method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade (dried)

-

Spatula

-

Analytical balance

-

This compound sample

Procedure:

-

Drying: Ensure both the KBr powder and the this compound sample are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in an oven at approximately 110°C for several hours and cooling in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Evacuate the die to remove trapped air. Gradually apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

-

Data Analysis: Process the obtained spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.

Visualization of the Analytical Workflow

The logical process for analyzing the FT-IR spectrum of this compound to confirm its functional groups can be visualized as follows:

References

Mass spectrometry fragmentation pattern of 5-Carboxyphthalide

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-Carboxyphthalide

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules like this compound (C₉H₆O₄, Exact Mass: 178.027 g/mol ) is crucial for structural elucidation and metabolic studies.[1][2][3][4] This guide provides a detailed overview of the predicted fragmentation pathways of this compound under mass spectrometric analysis, typically employing electron ionization (EI).

Core Concepts in Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] During this process, molecules can break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.[5][6] For carboxylic acid derivatives, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.[7][8]

Predicted Fragmentation Pattern of this compound

Upon ionization, this compound is expected to form a molecular ion (M⁺˙) at an m/z of 178. Subsequent fragmentation is likely to proceed through the following key steps:

-

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[6][12]

-

Loss of carbon monoxide (CO): Decarbonylation is a frequent fragmentation pathway for cyclic ketones and lactones.

-

Loss of carbon dioxide (CO₂): The carboxylic acid group can be lost as CO₂.

-

Loss of the entire carboxyl group (•COOH): This would result in a significant fragment.[6][12]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions of this compound, their corresponding mass-to-charge ratios (m/z), and the proposed neutral losses. The relative abundance is a theoretical estimation based on the anticipated stability of the resulting ions.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 178 | [C₉H₆O₄]⁺˙ (Molecular Ion) | - | Moderate |

| 161 | [C₉H₅O₃]⁺ | •OH | High |

| 134 | [C₈H₆O₂]⁺˙ | CO₂ | Moderate |

| 133 | [C₈H₅O₂]⁺ | •OH, CO | Moderate |

| 105 | [C₇H₅O]⁺ | •OH, CO, CO | High |

| 77 | [C₆H₅]⁺ | •OH, CO, CO, CO | Moderate |

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If necessary, derivatization (e.g., silylation) of the carboxylic acid group can be performed to improve volatility and thermal stability for GC analysis.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Visualization of Fragmentation Pathway

The logical relationship of the predicted fragmentation of this compound is illustrated in the following diagram generated using the DOT language.

References

- 1. This compound | CAS#:4792-29-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Carboxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal analysis of 5-Carboxyphthalide is not extensively available in public literature. This guide provides a comprehensive framework based on general chemical principles, information from safety data sheets, and standardized methodologies for the thermal analysis of related organic compounds. The experimental protocols detailed herein are representative and should be adapted based on specific instrumentation and safety considerations.

Introduction

This compound, a key intermediate in the synthesis of pharmaceuticals such as the antidepressant citalopram, is a bicyclic molecule containing both a lactone and a carboxylic acid functional group. Understanding its thermal stability is paramount for ensuring safety, optimizing manufacturing processes, and defining storage conditions. Thermal decomposition can lead to the formation of impurities, affecting the yield and purity of the final active pharmaceutical ingredient (API).

This technical guide summarizes the known stability of this compound, discusses its potential thermal decomposition pathways based on its chemical structure, and provides detailed, standardized protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Qualitative Thermal Stability Data

The following table summarizes the qualitative data regarding the stability and decomposition of this compound, as compiled from various safety data sheets (SDS).

| Parameter | Information | Citations |

| Chemical Stability | Stable under normal handling and storage conditions. | [1][2][3] |